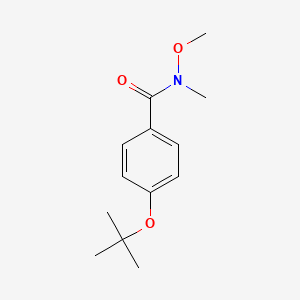

4-Tert-butoxy-N-methoxy-N-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Tert-butoxy-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C13H19NO3 It is a derivative of benzamide, featuring tert-butoxy, methoxy, and methyl functional groups

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butoxy-N-methoxy-N-methylbenzamide typically involves the following steps:

Starting Material: The synthesis begins with 4-hydroxybenzamide.

Protection of Hydroxyl Group: The hydroxyl group is protected by converting it into a tert-butoxy group using tert-butyl chloride and a base such as potassium carbonate.

N-Methylation: The amide nitrogen is methylated using methyl iodide in the presence of a base like sodium hydride.

N-Methoxylation: Finally, the nitrogen is methoxylated using methoxyamine hydrochloride and a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

化学反応の分析

Types of Reactions

4-Tert-butoxy-N-methoxy-N-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The tert-butoxy group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halides or nucleophiles can be employed for substitution reactions.

Major Products

Oxidation: Oxidized derivatives of the benzamide.

Reduction: Amines and other reduced forms of the compound.

Substitution: Various substituted benzamides depending on the reagents used.

科学的研究の応用

Medicinal Chemistry Applications

Dopamine Receptor Agonism

One of the notable applications of 4-tert-butoxy-N-methoxy-N-methylbenzamide is its role as a selective agonist for the D3 dopamine receptor. Research indicates that compounds with similar structures can promote β-arrestin translocation and G protein activation specifically at the D3 receptor, which is crucial in neuropsychiatric disorders like schizophrenia and Parkinson's disease . The selectivity of these compounds makes them valuable for developing targeted therapies with fewer side effects.

Anti-inflammatory Properties

Benzamide derivatives, including those related to this compound, have demonstrated significant anti-inflammatory effects. Studies show that certain derivatives exhibit promising inhibition of inflammation in vivo, suggesting potential therapeutic applications in treating conditions characterized by excessive inflammation .

Synthetic Methodologies

Cross-Coupling Reactions

The compound has been utilized in copper-catalyzed cross-coupling reactions, particularly in the synthesis of aryl-N-methoxy arylimides. This method allows for the efficient formation of complex molecular architectures, which are essential in drug discovery and development . The optimization of reaction conditions has led to improved yields, showcasing its utility in synthetic organic chemistry.

Polymerization Techniques

Moreover, this compound derivatives have been explored in controlled ring-opening polymerization processes. These biomimetic polymers are prized for their biocompatibility and stimuli-responsive characteristics, making them suitable for applications in drug delivery systems and tissue engineering .

Case Studies and Research Findings

作用機序

The mechanism of action of 4-Tert-butoxy-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of its use.

類似化合物との比較

Similar Compounds

4-Tert-butoxy-N-methylbenzamide: Lacks the methoxy group, which may affect its reactivity and applications.

4-Methoxy-N-methylbenzamide: Lacks the tert-butoxy group, leading to different chemical properties.

N-Methoxy-N-methylbenzamide: Lacks both the tert-butoxy and methoxy groups, resulting in a simpler structure.

Uniqueness

4-Tert-butoxy-N-methoxy-N-methylbenzamide is unique due to the presence of both tert-butoxy and methoxy groups, which confer specific steric and electronic properties. These features make it a valuable compound for various research and industrial applications.

生物活性

Introduction

4-Tert-butoxy-N-methoxy-N-methylbenzamide, a compound with the CAS number 916791-35-0, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C14H19NO3

- Molecular Weight : 251.31 g/mol

- Functional Groups :

- Tert-butoxy group

- Methoxy group

- Benzamide structure

This unique combination of functional groups is hypothesized to contribute to its biological activity.

Cytotoxicity and Multidrug Resistance

Research into related compounds has shown that they can overcome multidrug resistance (MDR) in cancer cells by effectively binding to the colchicine-binding site on tubulin . This property is crucial in developing therapies for cancers that exhibit resistance to conventional treatments. The ability to inhibit tubulin polymerization while maintaining low toxicity levels presents a promising avenue for further research into this compound.

In Vitro Studies

In vitro experiments have highlighted the cytotoxic effects of compounds structurally related to this compound. For example, SMART-H and SMART-F compounds were shown to inhibit the growth of both parental and MDR-overexpressing cancer cell lines with IC50 values in the subnanomolar range . These findings suggest that this compound may exhibit similar potency.

Case Studies

-

Case Study on Anticancer Efficacy :

- Study Design : Evaluation of a related compound's efficacy in human prostate (PC-3) and melanoma (A375) xenograft models.

- Results : Treatment with SMART compounds resulted in tumor growth inhibition rates ranging from 4% to 30% compared to control groups .

- : These results support the hypothesis that structurally analogous compounds can offer therapeutic benefits against various cancers.

-

Safety Profile Assessment :

- Study Focus : Assessment of neurotoxicity associated with high-dose treatments.

- Findings : In vivo studies indicated no apparent neurotoxicity at doses up to 15 mg/kg over a treatment period of 21 days .

- Implications : This safety profile is favorable for clinical applications and warrants further investigation into the therapeutic window of this compound.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

N-methoxy-N-methyl-4-[(2-methylpropan-2-yl)oxy]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-6-10(7-9-11)12(15)14(4)16-5/h6-9H,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPRGMGUHZFQKY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=CC=C(C=C1)C(=O)N(C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。